7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Description
Properties
IUPAC Name |
7-(5-methylthiophen-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNYAGRXBGBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC3=C(C=CC(=O)N3)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(5-Methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of a Knoevenagel adduct followed by nucleophilic addition and electrocyclic ring closure. The synthesis can yield various derivatives that may exhibit different biological activities depending on their substituents and structural modifications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, certain quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with electron-withdrawing groups at the para position on the aromatic ring showed enhanced anticancer activity. The mechanism involves the inhibition of oxidative stress and apoptosis pathways induced by chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 4i | Staphylococcus aureus | 0.50 |
Cardioprotective Effects
In cardiotoxicity models using H9c2 cardiomyocytes, certain derivatives of this compound were shown to mitigate doxorubicin-induced cardiotoxicity. The most effective derivatives increased cell viability significantly compared to untreated controls .
| Compound | Cell Viability (%) | p-value |
|---|---|---|
| 4i | 81.6 ± 3.7 | <0.0001 |
| 6a | 87.5 ± 4.3 | <0.0001 |
| 6k | 91.2 ± 5.9 | <0.0001 |
The biological activity of this compound is attributed to multiple mechanisms:
- Antioxidant Activity : Compounds have been shown to reduce reactive oxygen species (ROS) production, thereby alleviating oxidative stress .
- Kinase Inhibition : Some studies suggest that these compounds may inhibit specific kinases involved in cancer progression and bacterial resistance mechanisms .
Case Studies
- Cardiotoxicity Mitigation : A study evaluated the cardioprotective effects of various derivatives in H9c2 cells treated with doxorubicin. The results indicated that compounds like 4i and 6k significantly improved cell viability in a dose-dependent manner.
- Antimicrobial Efficacy : Another research investigated the antimicrobial properties against MRSA and other strains, demonstrating that certain derivatives possess strong inhibitory effects comparable to established antibiotics.
Scientific Research Applications
Basic Information
- Molecular Formula : C14H13NO2S
- Molecular Weight : 259.33 g/mol
- Structure : The compound features a quinoline core substituted with a thienyl group, which contributes to its unique chemical properties.
Medicinal Chemistry
7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has shown potential as a pharmacological agent due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the thienyl group can enhance anti-tumor activity through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties against various pathogens. Its thienyl substitution is believed to enhance membrane permeability, allowing it to exert its effects more effectively.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry reported that specific derivatives of this compound displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
Material Science
In addition to biological applications, this compound is being explored for its utility in materials science, particularly in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
Research indicates that incorporating this compound into polymer blends can improve the efficiency of organic photovoltaic cells. Its unique electronic properties allow for better charge transport and light absorption.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, making it valuable in creating complex molecular architectures.
Comparison with Similar Compounds
Key Observations :
- Thienyl vs.
- Substituent Complexity : Derivatives with dual substituents (e.g., 5e) exhibit lower yields (71%) compared to simpler analogs synthesized via Meldrum’s acid routes (moderate yields, single-step) .
Spectral and Physicochemical Properties
- IR Spectroscopy : Strong carbonyl stretches (1671–1699 cm⁻¹) are consistent across analogs, confirming the dione moiety .
- ¹³C-NMR : The 7-(5-methylthienyl) derivative shows signals for thienyl carbons at ~125–138 ppm, overlapping with phenyl-substituted analogs but distinct from furyl systems .
- Mass Spectrometry : HRMS data for the parent scaffold (e.g., [M + H]⁺ = 405.08643 for 5e) align with theoretical values, ensuring structural fidelity .
Preparation Methods
General Synthetic Strategy
The synthesis of 7,8-dihydroquinoline-2,5-dione derivatives generally involves multi-step reactions including:
- Formation of key intermediates such as Baylis-Hillman adducts or enaminoketones.
- Cyclization steps facilitated by ammonium salts or ammonia sources.
- Recrystallization and purification to isolate the target compound.
The preparation of the specific 7-(5-methyl-2-thienyl) derivative follows similar principles but requires incorporation of the 5-methyl-2-thienyl moiety, typically introduced via substituted aldehydes or thienyl-containing intermediates.
Preparation Method Based on Baylis-Hillman Adducts (Patent CN101260078B)
A patented method describes the preparation of 7,8-dihydroquinolin-5(6H)-one derivatives, which can be adapted for the target compound by using appropriate thienyl-substituted substrates.
- Step 1: Synthesis of Baylis-Hillman adducts involving aldehydes and activated alkenes.
- Step 2: Reaction of the Baylis-Hillman adduct with ammonium acetate or 25% aqueous ammonia in a molar ratio of 1:2–5.
- Conditions: Reaction temperature maintained between 60–90 °C for 1–4 hours.
- Work-up: Solvent removal under reduced pressure followed by recrystallization from 95% industrial ethanol to yield the 7,8-dihydroquinolin-5(6H)-one derivatives.
This method is characterized by:
- Mild reaction conditions.
- High reaction yields.
- Simple operation and good atom economy.
| Parameter | Details |
|---|---|
| Reactants | Baylis-Hillman adduct + NH4OAc or 25% NH3 solution |
| Molar ratio | 1 : 2–5 |
| Temperature | 60–90 °C |
| Reaction time | 1–4 hours |
| Purification | Recrystallization from 95% ethanol |
| Advantages | High yield, mild conditions, easy raw materials |
This approach can be tailored to incorporate the 5-methyl-2-thienyl group by selecting the corresponding aldehyde in the Baylis-Hillman reaction.
Multi-Component and Microwave-Assisted Synthesis (Russian Chemical Bulletin, 2008)
An efficient synthesis of 7,8-dihydroquinoline-2,5-diones bearing heterocyclic substituents such as thiazolyl groups has been reported, which is relevant due to structural similarity with thienyl derivatives.
- Starting materials: 2-dimethylaminomethylidenecyclohexane-1,3-diones, heterocyclic acetonitriles (e.g., thiazol-2-ylacetonitriles), and dimethylformamide dimethyl acetal.
- Formation of intermediate piperidinium salts.
- Subsequent heterocyclization with aromatic amines.
- Optionally, a three-step “one-pot” synthesis under controlled microwave irradiation enhances reaction rates and yields.
This method suggests the feasibility of synthesizing thienyl-substituted 7,8-dihydroquinoline-2,5-diones via analogous intermediates and microwave-assisted protocols, offering:
- Reduced reaction times.
- High regioselectivity.
- Potential for scale-up.
| Step | Description |
|---|---|
| Intermediate formation | Piperidinium salts from cyclohexanedione and heterocyclic acetonitrile |
| Cyclization | Reaction with aromatic amines |
| Microwave assistance | Three-step one-pot synthesis |
| Benefits | Efficient, regioselective, shorter reaction time |
This method is adaptable for 5-methyl-2-thienyl derivatives by replacing the thiazolyl acetonitrile with the corresponding thienyl analog.
Catalytic Multi-Component Reactions Using Ammonium Acetate and Enaminoketones
Research involving K-10 clay or other catalysts demonstrates a three-component reaction system incorporating:
- Enaminoketones.
- Active methylene compounds.
- Ammonium acetate.
This methodology leads to the formation of 7,8-dihydroquinoline-2,5-dione frameworks with various substitutions.
- Solvent: Isopropanol or ethanol/water mixtures.
- Catalyst: K-10 montmorillonite clay or K5CoW12O40·3H2O.
- Temperature: Mild heating (often 60–90 °C).
- Reaction time: Several hours.
The process involves:
- Initial condensation to form β-enaminones.
- Cyclization triggered by ammonium acetate.
- High yields (80–97%) of substituted quinoline-dione products.
| Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| K-10 clay | Isopropanol | 60–90 °C | 80–97 | Efficient cyclization |
| K5CoW12O40·3H2O | Ethanol/water | Mild heat | 80–97 | High yield, broad substrate scope |
This approach can be adapted for 5-methyl-2-thienyl substitution by using the corresponding enaminoketone or aldehyde precursors.
Solvent and Purification Considerations
From recent studies, aqueous ethanol (1:1 v/v) has been identified as an optimal solvent system for these syntheses, providing:
- Complete reaction transformation.
- Avoidance of sticky reaction masses.
- Ease of purification by recrystallization.
This solvent system is recommended for the final purification step of 7-(5-methyl-2-thienyl)-7,8-dihydroquinoline-2,5-dione to obtain high-purity crystalline material.
Summary Table of Preparation Methods
| Method No. | Key Reactants/Intermediates | Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|---|
| 1 | Baylis-Hillman adduct + NH4OAc or 25% NH3 | 60–90 °C, 1–4 h | High | Mild, simple, good atom economy | Suitable for thienyl aldehyde inputs |
| 2 | Cyclohexanedione + heterocyclic acetonitrile + DMF-DMA | Microwave-assisted, one-pot | Efficient | Fast, regioselective | Adaptable for thienyl analogs |
| 3 | Enaminoketones + active methylene + ammonium acetate | Catalyst (K-10 or K5CoW12O40) | 80–97% | High yield, broad substrate scope | Mild heating, solvent flexibility |
| 4 | Meldrum’s acid + aldehyde + amine | Room temp, ethanol/water solvent | 69–85% | Environmentally benign, easy work-up | Useful for quinoline-dione derivatives |
Q & A
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
- Methodology : Design pharmacokinetic studies (e.g., plasma stability, metabolic profiling using liver microsomes). Use in silico ADMET prediction to identify bioavailability issues. Employ orthogonal in vivo models (e.g., zebrafish xenografts vs. murine models) with controlled variables (diet, genetic background) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
